molecular formula C20H22ClFN2O B12362567 Citalopram-d3 (hydrochloride)

Citalopram-d3 (hydrochloride)

Cat. No.: B12362567
M. Wt: 363.9 g/mol
InChI Key: FXSXPIKCGLXHAW-NIIDSAIPSA-N
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Description

Citalopram-d3 (hydrochloride) is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. The deuterium labeling in Citalopram-d3 (hydrochloride) is used to study the pharmacokinetics and metabolic pathways of citalopram, providing insights into its behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Citalopram-d3 (hydrochloride) involves the incorporation of deuterium atoms into the citalopram molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pH to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of Citalopram-d3 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Citalopram-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield citalopram-N-oxide, while reduction may produce demethylcitalopram .

Scientific Research Applications

Citalopram-d3 (hydrochloride) is widely used in scientific research, including:

Mechanism of Action

Citalopram-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin in the presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), and the pathways involved include the modulation of serotonin receptors and downstream signaling cascades .

Comparison with Similar Compounds

Citalopram-d3 (hydrochloride) is compared with other similar compounds such as:

Uniqueness

The uniqueness of Citalopram-d3 (hydrochloride) lies in its deuterium labeling, which provides a valuable tool for studying the pharmacokinetics and metabolic pathways of citalopram without altering its pharmacological properties .

Properties

Molecular Formula

C20H22ClFN2O

Molecular Weight

363.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-[3-[methyl(trideuteriomethyl)amino]propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride

InChI

InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3;

InChI Key

FXSXPIKCGLXHAW-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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